molecular formula C10H20O5 B039538 Ethyl 2,2,2-triethoxyacetate CAS No. 57267-03-5

Ethyl 2,2,2-triethoxyacetate

Cat. No. B039538
CAS RN: 57267-03-5
M. Wt: 220.26 g/mol
InChI Key: JWQIAVCJLYNXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flumedroxone is a steroidal progestogen belonging to the 17α-hydroxyprogesterone group. It is known for its chemical structure, which includes a trifluoromethyl group at the C6α position and a hydroxyl group at the C17α position. Although flumedroxone itself was never marketed, its acetate ester, flumedroxone acetate, has been used as an antimigraine drug .

Scientific Research Applications

Mechanism of Action

Flumedroxone exerts its effects primarily through its progestogenic activity. It binds to progesterone receptors in target tissues, leading to changes in gene expression and cellular function. The molecular targets include various proteins involved in hormone regulation and cellular signaling pathways .

Similar Compounds:

  • Medroxyprogesterone acetate
  • Lynestrenol
  • Allylestrenol
  • Dydrogesterone
  • Normethandrone

Comparison: Flumedroxone is unique due to the presence of the trifluoromethyl group at the C6α position, which imparts distinct pharmacological properties. Compared to other progestogens, flumedroxone acetate has been specifically used for its antimigraine effects, whereas other compounds like medroxyprogesterone acetate and dydrogesterone are more commonly used for hormone replacement therapy and other gynecological conditions .

Safety and Hazards

Ethyl 2,2,2-triethoxyacetate is classified with the signal word “Warning” and has hazard statements H227 and H319 . Precautionary statements include P305, P338, and P351 . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flumedroxone can be synthesized through a series of chemical reactions starting from progesterone. The key steps involve:

Industrial Production Methods: Industrial production of flumedroxone acetate involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

ethyl 2,2,2-triethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5/c1-5-12-9(11)10(13-6-2,14-7-3)15-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQIAVCJLYNXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408212
Record name Ethyl 2,2,2-triethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57267-03-5
Record name Ethyl 2,2,2-triethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,2,2-triethoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2,2,2-triethoxyacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2,2-triethoxyacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,2,2-triethoxyacetate
Reactant of Route 4
Ethyl 2,2,2-triethoxyacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,2,2-triethoxyacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,2,2-triethoxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.